Cas no 89438-53-9 (2-ethyl-2,3-dihydro-1H-indazol-3-one)

2-ethyl-2,3-dihydro-1H-indazol-3-one 化学的及び物理的性質
名前と識別子
-
- 3H-Indazol-3-one, 2-ethyl-1,2-dihydro-
- 2-ethyl-1H-indazol-3-one
- 2-ethyl-2,3-dihydro-1H-indazol-3-one
- DTXSID80592958
- 2-ethyl-1H-indazol-3(2H)-one
- 2-ethyl-1,2-dihydroindazol-3-one
- MZCCRJKEIULRGD-UHFFFAOYSA-N
- 89438-53-9
- 2-ethyl-1H-indazol-3(2 H)-one
- SCHEMBL2274341
- CHEMBL3144689
- 2-Ethyl-1,2-dihydro-3H-indazol-3-one
- EN300-318684
-
- MDL: MFCD27931682
- インチ: InChI=1S/C9H10N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10-11/h3-6,10H,2H2,1H3
- InChIKey: MZCCRJKEIULRGD-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=O)C2=CC=CC=C2N1
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 32.3Ų
2-ethyl-2,3-dihydro-1H-indazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318684-0.1g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
Enamine | EN300-318684-0.5g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
Enamine | EN300-318684-1g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 1g |
$1357.0 | 2023-09-05 | ||
Enamine | EN300-318684-5g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 5g |
$3935.0 | 2023-09-05 | ||
Enamine | EN300-318684-0.25g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 0.25g |
$1249.0 | 2025-03-19 | |
Enamine | EN300-318684-1.0g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-318684-2.5g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
Enamine | EN300-318684-0.05g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 | |
Enamine | EN300-318684-5.0g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-318684-10g |
2-ethyl-2,3-dihydro-1H-indazol-3-one |
89438-53-9 | 10g |
$5837.0 | 2023-09-05 |
2-ethyl-2,3-dihydro-1H-indazol-3-one 関連文献
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
2-ethyl-2,3-dihydro-1H-indazol-3-oneに関する追加情報
Introduction to 2-Ethyl-2,3-Dihydro-1H-Indazol-3-One (CAS No. 89438-53-9)
2-Ethyl-2,3-dihydro-1H-indazol-3-one (CAS No. 89438-53-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Etorimoxir, is a member of the indazolone class and has been extensively studied for its potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this intriguing molecule.
The chemical structure of 2-Ethyl-2,3-dihydro-1H-indazol-3-one is characterized by a fused indazole and ketone moiety, with an ethyl group substituent. This unique arrangement confers the compound with a range of interesting properties that have been explored in various scientific contexts. The indazole ring system is known for its biological activity, particularly in modulating enzyme function and receptor binding. The presence of the ketone group further enhances the compound's reactivity and potential for forming stable complexes with metal ions.
The synthesis of 2-Ethyl-2,3-dihydro-1H-indazol-3-one has been achieved through several routes, each offering distinct advantages in terms of yield and purity. One common method involves the condensation of an appropriate ethyl-substituted hydrazine with a suitable ketone or aldehyde. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly approaches, such as the use of microwave-assisted synthesis and catalytic systems. These methods not only improve the overall yield but also reduce the formation of by-products and waste.
In terms of biological activity, 2-Ethyl-2,3-dihydro-1H-indazol-3-one has shown promising results in several areas. One of the most notable applications is its use as a modulator of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid metabolism. By inhibiting CPT1, this compound can effectively reduce fatty acid oxidation, which has potential therapeutic implications in metabolic disorders such as diabetes and obesity. Recent studies have also explored its effects on mitochondrial function and energy metabolism, suggesting potential applications in neurodegenerative diseases and other conditions characterized by mitochondrial dysfunction.
Beyond its role in metabolic regulation, 2-Ethyl-2,3-dihydro-1H-indazol-3-one has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Additionally, preliminary research suggests that it may have antiviral properties, although further studies are needed to confirm these findings.
The safety profile of 2-Ethyl-2,3-dihydro-1H-indazol-3-one is an important consideration for its potential therapeutic use. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, more extensive toxicological evaluations are necessary to ensure its safety in human subjects. Clinical trials are currently underway to assess its efficacy and safety in treating various conditions.
In conclusion, 2-Ethyl-2,3-dihydro-1H-indazol-3-one (CAS No. 89438-53-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases.
89438-53-9 (2-ethyl-2,3-dihydro-1H-indazol-3-one) 関連製品
- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)
- 2127095-72-9(trans-2-Icosenoic acid)
- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)
- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)



